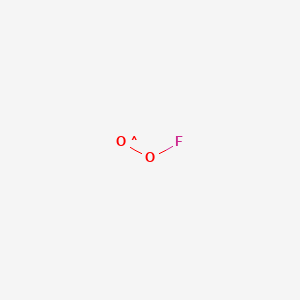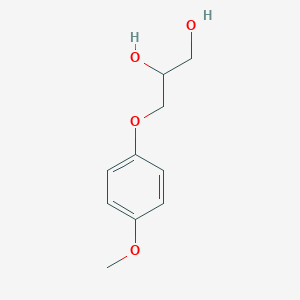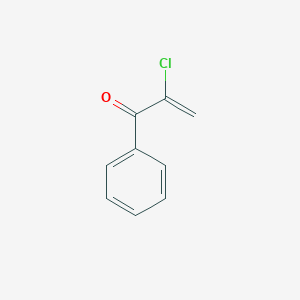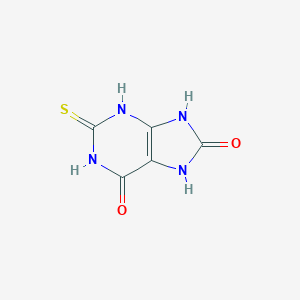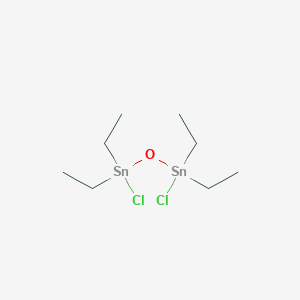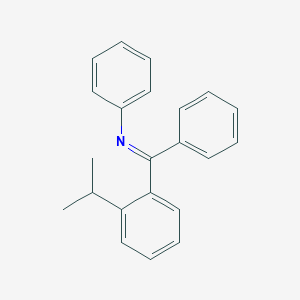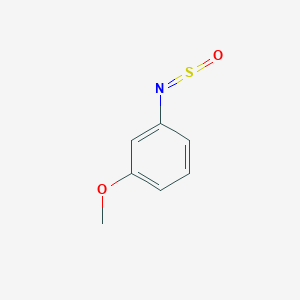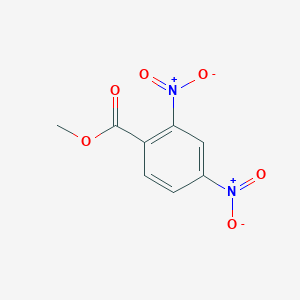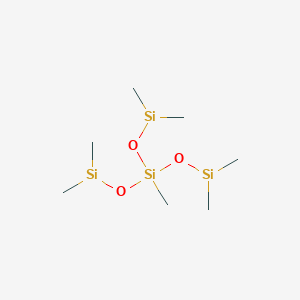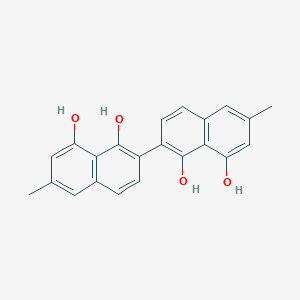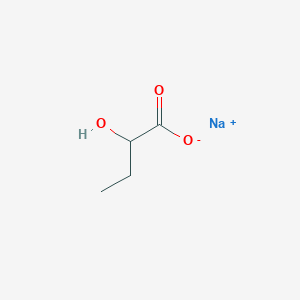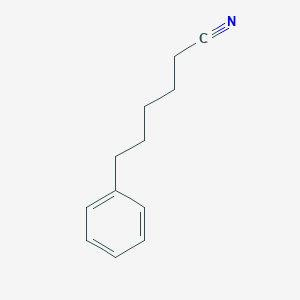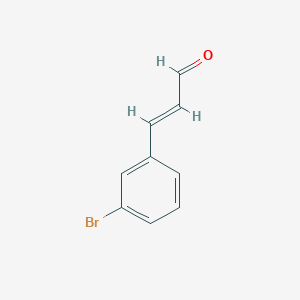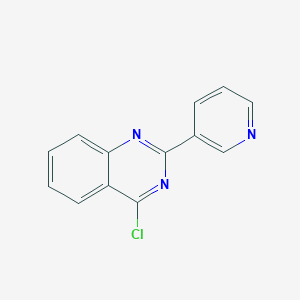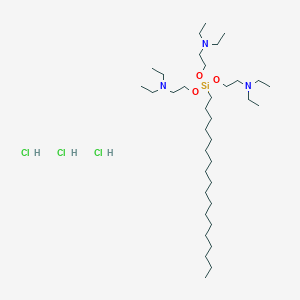
Tris(2-(N,N-diethylamino)ethoxy)octadecylsilane, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-(N,N-diethylamino)ethoxy)octadecylsilane, trihydrochloride, commonly referred to as TDEAOS, is a zwitterionic surfactant that has gained significant attention in scientific research due to its unique properties. TDEAOS is a highly efficient surfactant that is commonly used in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
TDEAOS has been widely used in scientific research due to its unique properties. TDEAOS is commonly used as a surfactant in various biochemical and physiological experiments, including drug delivery, gene delivery, and protein purification. TDEAOS can form stable complexes with various biomolecules, which can improve their solubility, stability, and bioavailability.
Mecanismo De Acción
TDEAOS has a unique zwitterionic structure that allows it to interact with various biomolecules through electrostatic and hydrophobic interactions. TDEAOS can form stable complexes with biomolecules, including drugs, genes, and proteins, which can improve their solubility, stability, and bioavailability. TDEAOS can also enhance the cellular uptake of biomolecules by facilitating their interaction with cell membranes.
Efectos Bioquímicos Y Fisiológicos
TDEAOS has been shown to have various biochemical and physiological effects. TDEAOS can improve the solubility, stability, and bioavailability of various biomolecules, including drugs, genes, and proteins. TDEAOS can also enhance the cellular uptake of biomolecules, which can improve their efficacy. TDEAOS has been shown to have low toxicity and can be easily removed from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDEAOS has various advantages and limitations for lab experiments. TDEAOS is a highly efficient surfactant that can improve the solubility, stability, and bioavailability of various biomolecules. TDEAOS can also enhance the cellular uptake of biomolecules, which can improve their efficacy. However, TDEAOS can interfere with some biochemical and physiological assays, and its use should be carefully evaluated.
Direcciones Futuras
TDEAOS has significant potential for various scientific research applications. Future research should focus on developing new TDEAOS-based formulations for drug delivery, gene delivery, and protein purification. Future research should also focus on understanding the mechanism of action of TDEAOS and its interactions with biomolecules. Finally, future research should focus on evaluating the safety and toxicity of TDEAOS-based formulations.
Métodos De Síntesis
TDEAOS can be synthesized through a simple two-step process. The first step involves the reaction between octadecyltrichlorosilane and triethanolamine to produce octadecyltriethoxysilane. The second step involves the reaction between octadecyltriethoxysilane and N,N-diethylaminoethoxyethanol to produce TDEAOS. The yield of the synthesis process is typically high, and the purity can be easily controlled.
Propiedades
Número CAS |
18843-93-1 |
|---|---|
Nombre del producto |
Tris(2-(N,N-diethylamino)ethoxy)octadecylsilane, trihydrochloride |
Fórmula molecular |
C36H82Cl3N3O3Si |
Peso molecular |
739.5 g/mol |
Nombre IUPAC |
2-[bis[2-(diethylamino)ethoxy]-octadecylsilyl]oxy-N,N-diethylethanamine;trihydrochloride |
InChI |
InChI=1S/C36H79N3O3Si.3ClH/c1-8-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-36-43(40-33-30-37(9-2)10-3,41-34-31-38(11-4)12-5)42-35-32-39(13-6)14-7;;;/h8-36H2,1-7H3;3*1H |
Clave InChI |
WZBNJVVPCCODLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC.Cl.Cl.Cl |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC.Cl.Cl.Cl |
Otros números CAS |
18843-93-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



